2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde
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Overview
Description
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H11N3O. It is characterized by a pyrazolo[1,5-A]pyrazine core structure with three methyl groups at positions 2, 4, and 6, and an aldehyde group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with an aldehyde precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carboxylic acid.
Reduction: 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-methanol.
Substitution: Halogenated derivatives such as 2,4,6-tribromopyrazolo[1,5-A]pyrazine-3-carbaldehyde
Scientific Research Applications
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Known for its neuroprotective effects and use in traditional medicine.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold in the design of kinase inhibitors for cancer treatment.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor in cancer therapy.
Uniqueness
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94813-92-0 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,4,6-trimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-6-4-13-10(8(3)11-6)9(5-14)7(2)12-13/h4-5H,1-3H3 |
InChI Key |
DVNMXDVEXBXNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C)C=O)C(=N1)C |
Origin of Product |
United States |
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